3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicycloheptane framework, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxycarbonyl and methyl groups: These functional groups can be introduced through esterification and alkylation reactions.
Formation of the bicycloheptane framework: This step often involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile.
Coupling of the thiophene and bicycloheptane units: This can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving thiophene-containing compounds.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-{[3-(Methoxycarbonyl)-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: Unique due to its combination of a thiophene ring and a bicycloheptane framework.
Thiophene derivatives: Compounds containing the thiophene ring but lacking the bicycloheptane framework.
Bicycloheptane derivatives: Compounds containing the bicycloheptane framework but lacking the thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer specific chemical and biological properties that are not found in simpler thiophene or bicycloheptane derivatives.
Properties
IUPAC Name |
3-[[3-methoxycarbonyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-11-4-6-13(7-5-11)16-12(2)30-21(19(16)23(28)29-3)24-20(25)17-14-8-9-15(10-14)18(17)22(26)27/h4-7,14-15,17-18H,8-10H2,1-3H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMHBWAUAKEYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3C4CCC(C4)C3C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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